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Compound of Interest

Compound Name: 5-Oxodecanoic acid

Cat. No.: B1666350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Oxodecanoic acid (CAS No. 624-01-1). Due to the limited availability of experimentally
derived public data for this specific compound, this document presents a combination of
predicted data and expected spectroscopic characteristics based on the known structure and
functional groups. Furthermore, it outlines detailed, generalized experimental protocols for the
spectroscopic analysis of keto-fatty acids, which are directly applicable to 5-Oxodecanoic
acid.

Introduction

5-Oxodecanoic acid is a medium-chain fatty acid containing a ketone functional group. Its
molecular formula is C10H1803, with a monoisotopic mass of 186.1256 Da. The structural
analysis of such molecules is crucial for their identification, purity assessment, and elucidation
of their roles in various chemical and biological processes. The primary analytical techniques
for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and Infrared (IR) spectroscopy.

Data Presentation

As experimental spectroscopic data for 5-Oxodecanoic acid is not readily available in public
spectral databases, this section provides predicted mass spectrometry data and expected
ranges for NMR and IR spectroscopy based on the compound's structure.
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Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of 5-
Oxodecanoic acid. This data is computationally generated and serves as a guide for mass
spectrometry analysis.[1]

Adduct Predicted m/z
[M+H]* 187.13288
[M+Na]* 209.11482
[M-H]~ 185.11832
[M+NHa]* 204.15942
[M+K]* 225.08876
[M+H-H20]* 169.12286
[M+HCOO]- 231.12380
[M]* 186.12505
[M]~ 186.12615

Expected NMR Spectroscopic Data

'H NMR: The proton NMR spectrum of 5-Oxodecanoic acid is expected to show distinct
signals corresponding to the different proton environments.
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Expected Chemical Shift

Protons Multiplicity
(ppm)
-COOH 10-12 broad singlet
-CH:- adjacent to COOH (C2) ~2.3 triplet
-CH:- adjacent to C=0 (C4 ]
~2.4-2.7 multiplet
and C6)
-CHz- groups in the alkyl chain ]
1.2-1.7 multiplet
(C3,C7,C8,C9)
Terminal -CHs (C10) ~0.9 triplet

13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon Atom Expected Chemical Shift (ppm)
-COOH (C1) 175-185

-C=0 (C5) 205-220

-CH:- adjacent to COOH (C2) 30-40

-CHz- groups adjacent to C=0 (C4, C6) 35-45

-CHz- groups in the alkyl chain (C3, C7, C8) 20-35

-CH2- (C9) ~22

Terminal -CHs (C10) ~14

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of 5-Oxodecanoic acid will be characterized by the vibrational frequencies of
its functional groups.
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Expected
Functional Group Vibrational Mode Wavenumber Intensity
(cm™)
Carboxylic Acid O-H stretch 3300-2500 Strong, Broad
Carbonyl (Acid) C=0 stretch 1700-1725 Strong
Carbonyl (Ketone) C=0 stretch 1710-1720 Strong
Alkyl C-H stretch 2960-2850 Strong
Carboxylic Acid C-O stretch 1320-1210 Medium

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for a keto-

fatty acid like 5-Oxodecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of 5-Oxodecanoic acid for *H NMR and 20-50 mg for 13C

NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,

Chloroform-d, CDClIs, or Dimethyl sulfoxide-de, DMSO-ds).

o Ensure the sample is fully dissolved; gentle vortexing may be applied.

o Transfer the solution to a 5 mm NMR tube.

e 'H NMR Acquisition:

o Instrument: 400 MHz (or higher) NMR spectrometer.

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-64.
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[e]

Spectral Width: 0-15 ppm.

o

Relaxation Delay: 1-5 seconds.

[¢]

Temperature: 298 K.

[¢]

Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCls at 7.26
ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

e 13C NMR Acquisition:
o Instrument: 100 MHz (or higher) NMR spectrometer.
o Pulse Program: Standard proton-decoupled pulse program.
o Number of Scans: 1024-4096 (due to the low natural abundance of 13C).
o Spectral Width: 0-220 ppm.
o Relaxation Delay: 2 seconds.
o Temperature: 298 K.

o Referencing: The spectrum is referenced to the solvent peak (e.g., CDCls at 77.16 ppm) or
TMS at O ppm.

Mass Spectrometry (MS)

o Sample Preparation:

o Prepare a dilute solution of 5-Oxodecanoic acid (approximately 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

 Direct Infusion Electrospray lonization (ESI-MS):

o Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped
with an ESI source.
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o lonization Mode: Both positive and negative ion modes should be used to observe
different adducts.

o Infusion Rate: 5-10 pL/min.
o Capillary Voltage: 3-4 kV.
o Nebulizer Gas (N2): 1-2 Bar.
o Drying Gas (N2): 4-8 L/min at 180-200 °C.
o Mass Range: m/z 50-500.
o Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):

o Derivatization: To increase volatility, the carboxylic acid group can be esterified (e.g., to its
methyl ester using BFs in methanol) and the ketone can be converted to an oxime
derivative (using methoxyamine hydrochloride).

o GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
o Injection Volume: 1 pL.
o Inlet Temperature: 250 °C.

o Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and
hold for 5 minutes.

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 40-450.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid 5-
Oxodecanoic acid directly onto the ATR crystal.
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o Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR

absorbance in the regions of interest.

o Data Acquisition:

o Instrument: Fourier Transform Infrared (FTIR) spectrometer.

o Mode: Transmittance o

r Absorbance.

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm1.

o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o A background spectrum of the empty ATR crystal or the pure solvent should be recorded

and automatically subtracted from the sample spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the spectroscopic analysis of 5-

Oxodecanoic acid.
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Caption: General workflow for the spectroscopic analysis of 5-Oxodecanoic acid.

Sample Preparation

5-Oxodecanoic Acid Solution

Derivatization (for GC-MS) Direct Infusion

GC Injection

Tonization

Electron lonization (EI) Electrospray lonization (ESI)

Mass Analysis
v
Quadrupole Analyzer TOF / Orbitrap Analyzer
Data Acquigition

Mass Spectrum

(m/z vs. Intensity)

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry analysis of 5-Oxodecanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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